Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2229437-49-2
VCID: VC7653667
InChI: InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h6-7H,2-5,13H2,1H3;1H
SMILES: COC(=O)C1=C2CCCCC2=C(C=C1)N.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

CAS No.: 2229437-49-2

Cat. No.: VC7653667

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride - 2229437-49-2

Specification

CAS No. 2229437-49-2
Molecular Formula C12H16ClNO2
Molecular Weight 241.72
IUPAC Name methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h6-7H,2-5,13H2,1H3;1H
Standard InChI Key PIBRYBWAVJPNIV-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CCCCC2=C(C=C1)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold, a partially saturated naphthalene derivative. The 1st position is substituted with a methyl carboxylate group (-COOCH₃), while the 4th position bears a protonated amino group (-NH₃⁺) due to the hydrochloride salt formation. This protonation enhances water solubility, a critical factor in pharmacological applications.

Key Structural Features:

  • Bicyclic framework: The tetralin system balances aromaticity and conformational flexibility, influencing binding interactions with biological targets.

  • Functional groups: The amino group facilitates hydrogen bonding, while the ester group offers reactivity for further derivatization.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₆ClNO₂
Molecular Weight241.72 g/mol
CAS Number2229437-49-2
SolubilityLikely polar solvent-soluble (HCl salt)
pKa (Amino Group)Estimated ~8–10 (protonated in salt)

The hydrochloride salt form significantly impacts solubility, making the compound amenable to aqueous-based biological assays.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions:

  • Nitration: Introduction of a nitro group at the 4th position of tetrahydronaphthalene.

  • Reduction: Conversion of the nitro group to an amine using catalysts like palladium on carbon or iron in acidic conditions.

  • Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Reagents:

  • Nitrating agents: Nitric acid/sulfuric acid mixtures.

  • Reducing agents: Hydrogen gas with Pd/C or Fe/HCl.

  • Esterification catalysts: Sulfuric acid or thionyl chloride.

Optimization Challenges

  • Regioselectivity: Ensuring nitration occurs preferentially at the 4th position requires careful control of reaction conditions.

  • Purification: Chromatographic techniques are often necessary to isolate the hydrochloride salt from byproducts.

CompoundKey DifferencesBiological Activity
Fluorinated derivativesFluorine at 2nd positionEnhanced antiviral activity
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylateLacks amino groupLower receptor affinity

The absence of fluorine in this compound may limit its antiviral efficacy compared to fluorinated analogs, but its amino group enhances potential for CNS-targeted therapies.

Applications in Research and Industry

Medicinal Chemistry

  • Drug precursor: Serves as an intermediate in synthesizing dopamine receptor ligands or serotonin analogs.

  • Biological probes: Used to study aminergic receptor signaling pathways due to its structural mimicry of neurotransmitters.

Materials Science

  • Polymer modification: The ester group enables incorporation into polymeric matrices for functional materials.

  • Coordination chemistry: Potential ligand for metal-organic frameworks (MOFs) via amino and carboxylate groups.

Agrochemical Development

  • Pesticide intermediates: Structural similarity to bioactive naphthalene derivatives supports exploration in crop protection agents.

Future Directions and Research Gaps

Priority Areas

  • Pharmacokinetic studies: Evaluate absorption, distribution, and metabolism in model organisms.

  • Structure-activity relationships (SAR): Synthesize derivatives to optimize biological potency.

Technological Integration

  • Computational modeling: Predict binding modes with targets like monoamine oxidases or histamine receptors.

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